1-phenylprop-2-yn-1-one
Overview
Description
1-phenylprop-2-yn-1-one, also known as ethynyl phenyl ketone, is an organic compound with the molecular formula C₉H₆O. It is a yellow crystalline solid that is used as an intermediate in organic synthesis. This compound is known for its reactivity due to the presence of both a phenyl group and a propynone moiety, making it a valuable building block in various chemical reactions .
Mechanism of Action
- In a study involving its reaction with Ru3(CO)12 , the substituents on the phenyl ring significantly influence the reaction pathways . An electron-withdrawing group (such as nitro or carbonyl) favors the formation of certain ruthenium derivatives, while an electron-donating group (such as amino) leads to different products.
Target of Action
Mode of Action
Biochemical Analysis
Biochemical Properties
1-Phenyl-2-propyn-1-one plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It has been identified as an inhibitor of dopamine beta-hydroxylase, an enzyme involved in the biosynthesis of norepinephrine from dopamine . This interaction is crucial as it affects the levels of neurotransmitters in the brain, influencing various physiological processes. The compound’s ability to inhibit this enzyme is attributed to its structural similarity to the enzyme’s natural substrates, allowing it to bind effectively and block the enzyme’s activity.
Cellular Effects
The effects of 1-Phenyl-2-propyn-1-one on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. By inhibiting dopamine beta-hydroxylase, 1-Phenyl-2-propyn-1-one can alter the levels of norepinephrine and dopamine within cells, impacting neurotransmission and cellular communication . This can lead to changes in cell function, including alterations in cell growth, differentiation, and apoptosis. Additionally, the compound’s interaction with other cellular proteins and enzymes can further modulate cellular activities and metabolic pathways.
Molecular Mechanism
At the molecular level, 1-Phenyl-2-propyn-1-one exerts its effects through specific binding interactions with biomolecules. Its primary mechanism of action involves the inhibition of dopamine beta-hydroxylase by binding to the enzyme’s active site . This binding prevents the enzyme from converting dopamine to norepinephrine, thereby reducing the levels of norepinephrine in the brain. The compound’s structure allows it to fit into the enzyme’s active site, mimicking the natural substrate and blocking the enzyme’s activity. This inhibition can lead to downstream effects on neurotransmitter levels and associated physiological processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Phenyl-2-propyn-1-one can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 1-Phenyl-2-propyn-1-one is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and air can lead to gradual degradation, affecting its potency and efficacy. Long-term studies in vitro and in vivo have demonstrated that the compound can maintain its inhibitory effects on dopamine beta-hydroxylase over extended periods, leading to sustained changes in cellular function and neurotransmitter levels.
Dosage Effects in Animal Models
The effects of 1-Phenyl-2-propyn-1-one in animal models are dose-dependent. At lower doses, the compound effectively inhibits dopamine beta-hydroxylase without causing significant adverse effects . At higher doses, the compound can exhibit toxic effects, including neurotoxicity and hepatotoxicity. Studies in animal models have shown that there is a threshold dose above which the compound’s inhibitory effects are accompanied by toxic side effects. Careful dosage optimization is essential to achieve the desired biochemical effects while minimizing toxicity.
Metabolic Pathways
1-Phenyl-2-propyn-1-one is involved in various metabolic pathways, primarily through its interaction with enzymes and cofactors. The compound is metabolized in the liver, where it undergoes oxidation and conjugation reactions . These metabolic processes result in the formation of various metabolites, which can be further processed and excreted from the body. The compound’s interaction with metabolic enzymes can also affect metabolic flux and the levels of other metabolites, influencing overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, 1-Phenyl-2-propyn-1-one is transported and distributed through specific transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes and accumulate in lipid-rich compartments . Transporters and binding proteins facilitate its movement within cells, ensuring its proper localization and distribution. The compound’s distribution within tissues can affect its overall efficacy and potency, as well as its potential side effects.
Subcellular Localization
The subcellular localization of 1-Phenyl-2-propyn-1-one is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes and other biomolecules . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments. The compound’s presence in the cytoplasm allows it to effectively inhibit dopamine beta-hydroxylase and exert its biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-phenylprop-2-yn-1-one can be synthesized through several methods. One common method involves the reaction of benzaldehyde with ethynylmagnesium bromide in tetrahydrofuran (THF) at low temperatures, followed by oxidation . Another method includes the reaction of phenylacetylene with carbon monoxide in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
1-phenylprop-2-yn-1-one undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like Grignard reagents and organolithium compounds are commonly employed
Major Products Formed
Oxidation: Benzoic acid and other carboxylic acids.
Reduction: 1-Phenyl-2-propyn-1-ol and other alcohols.
Substitution: Various substituted phenylpropynones
Scientific Research Applications
1-phenylprop-2-yn-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as an inhibitor in enzyme studies, particularly in the inhibition of hydroxynitrile lyase.
Medicine: Research is ongoing into its potential use in pharmaceuticals due to its reactivity and ability to form various bioactive compounds.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and dyes
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-2-propyn-1-ol: Similar in structure but contains a hydroxyl group instead of a carbonyl group.
1-Phenyl-1-propyne: Lacks the carbonyl group, making it less reactive in certain types of reactions.
2-Propen-1-one, 1-phenyl-:
Uniqueness
1-phenylprop-2-yn-1-one is unique due to its triple bond and carbonyl group, which confer high reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in the production of various complex organic molecules .
Properties
IUPAC Name |
1-phenylprop-2-yn-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O/c1-2-9(10)8-6-4-3-5-7-8/h1,3-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JITPLZPWKYUTDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20189780 | |
Record name | 3-Oxo-3-phenylpropyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20189780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3623-15-2 | |
Record name | 3-Oxo-3-phenylpropyne | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003623152 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propiolophenone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140267 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Oxo-3-phenylpropyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20189780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Phenyl-2-propyn-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-OXO-3-PHENYLPROPYNE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B1VA1ZWT28 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure and formula of 1-phenylprop-2-yn-1-one?
A1: this compound has the molecular formula C9H6O and consists of a benzene ring (phenyl group) connected to a propynone moiety.
Q2: What spectroscopic data is available for this compound?
A2: The compound's structure has been confirmed through techniques like 1H-NMR, 13C-NMR, and IR spectroscopy. []
Q3: How does this compound react with alcohols under photochemical conditions?
A3: Upon irradiation with UV light in the presence of alcohols, this compound undergoes a cyclization reaction to form 2,5-disubstituted furans. This reaction proceeds through a C-C bonded intermediate formed by the addition of the alcohol to the acetylenic ketone. [, ]
Q4: Can this compound react with amines?
A4: Yes, similar to its reaction with alcohols, this compound reacts with amines under photochemical conditions. For instance, it reacts with diethylamine to yield a pyrrole derivative through a C-N bonded intermediate. []
Q5: Does this compound participate in Michael addition reactions?
A5: Yes, this compound acts as a Michael acceptor. For example, it undergoes three consecutive Michael additions in pressurized hot water, leading to the formation of 1,3,5-tribenzoylbenzene. []
Q6: How does the reaction rate of Michael addition vary with substituents on the phenyl ring of this compound?
A6: Studies show that electron-withdrawing substituents on the phenyl ring, like p-chloro, enhance the reaction rate of the Michael addition, while electron-donating substituents, such as p-methyl, have a retarding effect. []
Q7: What is the role of water in the cyclotrimerization of this compound to 1,3,5-tribenzoylbenzene?
A7: The reaction does not proceed in the absence of water. Research suggests that water likely participates in the reaction mechanism, potentially by facilitating proton transfer steps. []
Q8: How does temperature affect the yield of 1,3,5-tribenzoylbenzene in the cyclotrimerization reaction of this compound?
A8: While higher temperatures generally increase the reaction rate, they can also lead to the formation of a side product, acetophenone. This competition decreases the overall yield of the desired 1,3,5-tribenzoylbenzene. []
Q9: Can this compound react with isocyanides?
A9: Yes, this compound reacts with isocyanides in a 1:2 or 2:2 ratio to form furan and difuropyran derivatives, respectively. []
Q10: Has this compound been used in chalcogen Baylis-Hillman reactions?
A10: Yes, this compound has been successfully employed in chalcogen Baylis-Hillman reactions. Specifically, it reacts with TiCl4 and Me2S to afford 2-(Z,E-chloromethylidene)-3-hydroxy-1-phenyl-5-organylpent-4-yn-1-ones. [, ]
Q11: Can this compound be used as a dienophile in Diels-Alder reactions?
A11: Yes, recent research demonstrates that this compound can act as a dienophile in Diels-Alder reactions when catalyzed by chiral cationic oxazaborolidine Lewis acids. []
Q12: What is unique about the Diels-Alder reaction of this compound compared to other dienophiles?
A12: Unlike typical Diels-Alder reactions with α,β-unsaturated aldehydes or ketones, the reaction with this compound does not require a hydrogen bond donor on the dienophile for high enantioselectivity. This suggests a different coordination mode with the catalyst. []
Q13: How does the structure of the diene affect the Diels-Alder reaction with this compound?
A13: Studies using various cyclic and acyclic dienes show that this compound consistently provides high enantioselectivity regardless of the diene's structure, highlighting the catalyst's control over stereochemistry. []
Q14: What computational studies have been performed to understand the reactivity of this compound?
A14: DFT calculations were performed to investigate the coordination mode of this compound with a Lewis acid (BF3). Results suggest a preference for syn-coordination, which may explain the observed enantioselectivity in the Diels-Alder reaction. []
Q15: Have any crystal structures been obtained to support the proposed mechanism of this compound in Diels-Alder reactions?
A15: Yes, X-ray crystal structures of BF3 complexes with similar acetylenic ketones confirm the syn-coordination geometry. Additionally, a crystal structure of a related oxazaborole complex supports the proposed transition state model. []
Q16: How does the reactivity of this compound with amines differ in protic and aprotic solvents?
A16: Kinetic studies indicate that the reaction of this compound with alicyclic secondary amines is faster in water than in acetonitrile. This difference is attributed to a tighter transition state in the aprotic solvent. []
Q17: What is the alpha-effect in the context of this compound reactions?
A17: The alpha-effect refers to the enhanced reactivity of nucleophiles with lone pair electrons adjacent to the attacking atom. Studies show that hydrazine, an alpha-nucleophile, exhibits higher reactivity with this compound compared to other primary amines of similar basicity. []
Q18: How does the substituent on the phenyl ring of this compound influence the alpha-effect?
A18: Research shows that electron-donating substituents on the phenyl ring increase the magnitude of the alpha-effect, suggesting a transition state where negative charge accumulates near the phenyl ring. []
Q19: What is the mechanism proposed for the reaction of this compound with hydrazine?
A19: Based on kinetic isotope effects and substituent effects, a mechanism involving a five-membered cyclic transition state stabilized by intramolecular hydrogen bonding has been proposed for the reaction with hydrazine. []
Q20: Has this compound been utilized in the synthesis of new heterocyclic compounds?
A20: Yes, it has been employed in the synthesis of new 1,3,4-thiadiazole derivatives. [, ] Also, a novel approach for synthesizing pyrrolecarbaldehyde with electron-deficient acetylene substituents utilized this compound. []
Q21: Can polymers be synthesized using this compound?
A21: Yes, this compound has shown promise in the synthesis of recyclable poly(dithioacetals). This polymerization exploits a dynamic ring-chain equilibrium in thiol-yne “click” polyaddition reactions. []
Q22: Are there any known applications of this compound in material science?
A22: While specific applications are still under investigation, the ability of this compound to form halogen bonds makes it a potential building block for supramolecular self-assembly and the design of functional materials. []
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